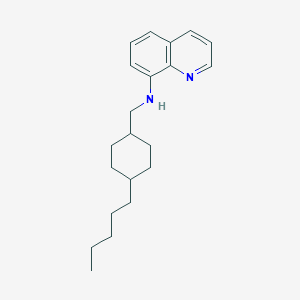

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine

Description

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is a synthetic quinoline derivative featuring a cyclohexylpentylmethyl substituent attached to the 8-amino group of the quinoline core. This compound belongs to a broader class of 8-aminoquinoline derivatives, which are studied for their diverse applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

CAS No. |

90266-49-2 |

|---|---|

Molecular Formula |

C21H30N2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

N-[(4-pentylcyclohexyl)methyl]quinolin-8-amine |

InChI |

InChI=1S/C21H30N2/c1-2-3-4-7-17-11-13-18(14-12-17)16-23-20-10-5-8-19-9-6-15-22-21(19)20/h5-6,8-10,15,17-18,23H,2-4,7,11-14,16H2,1H3 |

InChI Key |

JVXUHACMQJAMLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)CNC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Solvent choice: Ethanol and dichloromethane are commonly used; ethanol favors Mannich reactions, while dichloromethane is preferred for reductive amination.

- Temperature: Elevated temperatures (~80-90 °C) improve reaction rates in Mannich and substitution reactions.

- Catalysts and bases: Potassium carbonate or triethylamine are used to facilitate nucleophilic substitution.

- Purification: Flash chromatography on neutral alumina or silica gel is standard to isolate pure products.

Yield and Purity

- Mannich reaction yields range from 70% to 85%, with high purity confirmed by NMR and mass spectrometry.

- Nucleophilic substitution yields are slightly lower due to side reactions but can be improved by optimizing base and solvent.

- Reductive amination offers the highest yields and selectivity, with minimal by-products.

Analytical Data Supporting Preparation

| Parameter | Mannich Reaction Product | Nucleophilic Substitution Product | Reductive Amination Product |

|---|---|---|---|

| Yield (%) | 70-85 | 60-75 | 75-90 |

| Reaction Time | 4-6 h | 6-8 h | 12 h |

| Purification | Flash chromatography | Flash chromatography | Simple extraction + chromatography |

| Characterization | 1H NMR, 13C NMR, HRMS | 1H NMR, 13C NMR, HRMS | 1H NMR, 13C NMR, HRMS |

| Typical Solvent | EtOH | DMF | CH2Cl2 |

Chemical Reactions Analysis

Types of Reactions

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is a derivative of the 8-aminoquinoline class, which has been extensively studied for its antimalarial properties. Compounds in this class, such as primaquine and tafenoquine, have shown efficacy against Plasmodium vivax and Plasmodium malariae, particularly in targeting the exoerythrocytic stages of the malaria parasite . These compounds are crucial in preventing relapses of malaria by eradicating dormant liver forms (hypnozoites) .

2. Antimicrobial Properties

Research indicates that quinoline derivatives exhibit antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine may also possess similar properties . This could make it a candidate for developing new antibiotics or antifungal agents.

3. Cancer Research

The potential anticancer properties of quinoline derivatives are being explored due to their ability to induce apoptosis in cancer cells. Some studies have reported that these compounds can affect cellular signaling pathways involved in cancer progression . Investigating N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine's effects on specific cancer cell lines could yield valuable insights into its therapeutic potential.

Materials Science Applications

1. Sensor Development

Compounds like N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine can be utilized in developing sensors due to their fluorescent properties. Research has shown that quinoline derivatives can be integrated into sensor systems for detecting metal ions and anions, such as copper(II) and sulfide ions . These sensors are significant for environmental monitoring and industrial applications.

2. Photonic Devices

The unique optical properties of quinoline derivatives make them suitable for use in photonic devices. Their ability to absorb and emit light at specific wavelengths can be harnessed in applications like LED technology and laser development, contributing to advancements in optoelectronics .

Environmental Applications

1. Pollution Monitoring

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine may serve as a tool for monitoring environmental pollutants. Its chemical structure allows it to interact with various environmental contaminants, potentially leading to the development of methods for detecting and quantifying pollutants in water and soil samples .

2. Bioremediation

Due to its possible interactions with biological systems, there is potential for using this compound in bioremediation strategies aimed at degrading environmental pollutants. The metabolic pathways of similar compounds suggest that they could be employed to enhance the degradation of hazardous substances by microorganisms .

Case Studies

Mechanism of Action

The mechanism of action of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . The compound binds to the active sites of key proteins in this pathway, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table compares N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine with key analogs, emphasizing structural differences and their implications:

Key Comparative Insights

Lipophilicity and Bioavailability :

- The 4-pentylcyclohexylmethyl group in the target compound likely enhances lipophilicity compared to shorter alkyl chains (e.g., pentyl in primaquine analogs) or polar groups (e.g., glycoconjugates in ). This modification may improve blood-brain barrier penetration or tissue retention, critical for CNS-targeted drugs.

Biological Activity: Antimalarial Potential: Primaquine derivatives like 8-((4-aminopentyl)amino)-6-methoxyquinoline () rely on the 6-methoxy group and terminal amine for redox cycling and antimalarial activity. The absence of a methoxy group in the target compound may shift its mechanism toward non-redox pathways. Anticancer Activity: Sulfonamide-quinoline hybrids (e.g., 4-Acetamido-N-(quinolin-8-yl)benzenesulfonamide) show cytotoxicity via tubulin inhibition . The target compound’s bulky substituent may sterically hinder such interactions but could enhance DNA intercalation.

Material Science Applications: Nickel-Schiff base complexes (e.g., Ni(L5)(NCS)₂) demonstrate photosensitive conductivity due to π-electron donation from the quinoline-Schiff base moiety . The target compound’s cyclohexylpentyl group could disrupt π-stacking, reducing conductivity but improving solubility in organic matrices.

Synthetic Complexity: Glycoconjugates (e.g., compounds 13–18 in ) require multi-step synthesis involving azide-alkyne click chemistry. The target compound’s synthesis likely involves simpler alkylation of 8-aminoquinoline with 4-pentylcyclohexylmethyl bromide, though purification may challenge due to steric bulk.

Biological Activity

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine is a derivative of quinoline, a compound of significant interest due to its diverse biological activities. Quinoline derivatives have been studied for their potential therapeutic effects, including neuroprotective, anticancer, and antimicrobial properties. This article focuses on the biological activity of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with appropriate alkyl or cycloalkyl groups. The introduction of the pentylcyclohexyl moiety is believed to enhance the lipophilicity and overall biological activity of the compound, making it a promising candidate for further pharmacological evaluation.

Antioxidant Activity

Research indicates that quinoline derivatives exhibit significant antioxidant properties. For instance, compounds similar to N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models. The antioxidant activity is crucial in neuroprotection, especially in conditions like Alzheimer's disease (AD), where oxidative damage plays a pivotal role in pathogenesis .

Neuroprotective Effects

Studies have shown that derivatives of quinoline can protect neuronal cells from glutamate-induced toxicity. For example, 8-aminoquinoline hybrids have been evaluated for their neuroprotective effects against oxidative stress and excitotoxicity in neuronal cell lines. In vitro assays revealed that certain derivatives significantly reduced cell death and improved cell viability under stress conditions .

Antimicrobial Activity

N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine exhibits notable antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer potential. Some studies report that these compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. The structure-activity relationship suggests that modifications on the quinoline ring can enhance cytotoxicity against specific cancer types .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant reduction in Aβ aggregation | Thioflavin-T fluorescence assays |

| Study 2 | Neuroprotection in HT22 cells | MTT assay for cell viability |

| Study 3 | Antimicrobial activity against E. coli | Agar diffusion method |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine, and how do reaction conditions influence yield?

- Methodology :

- Imine Reduction : A common approach involves reductive amination using NaBHCN at pH ≈ 6 to reduce intermediate imines, as demonstrated for structurally similar aminoquinolines .

- Propargyl Precursors : Tin (SnCl) or indium (InCl) chlorides can catalyze cyclization of N-propargyl aniline derivatives to form quinolin-8-amine scaffolds, achieving yields up to 94% under optimized conditions .

- Critical Factors : Solvent polarity (e.g., methanol vs. dichloromethane), temperature (ambient vs. reflux), and stoichiometric ratios (amine:aldehyde ≈ 1:1) significantly affect reaction efficiency .

Q. Which analytical techniques are essential for characterizing N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine?

- Methodology :

- NMR Spectroscopy : H and C NMR (e.g., δ = 1.33 ppm for ethyl groups, 144.8 ppm for quinoline carbons) confirm regiochemistry and substituent effects .

- HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., [M+H] for CHN at 173.1073 Da) .

- IR Spectroscopy : Bands at 1612–1584 cm indicate aromatic C=C stretching, while 3337 cm corresponds to N-H vibrations .

Q. How can researchers design preliminary experiments to assess the compound’s solubility and stability?

- Methodology :

- Solvent Screening : Use Hansen solubility parameters (δ, δ, δ) to test polar (DMSO, methanol) vs. nonpolar (hexane) solvents .

- Stability Profiling : Accelerated degradation studies under UV light (λ = 254 nm) or acidic/basic conditions (pH 2–12) over 24–72 hours, monitored via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of N-substituted quinolin-8-amines?

- Methodology :

- Computational Modeling : Employ density functional theory (DFT) to compare activation energies of competing pathways (e.g., 5- vs. 8-aminoquinoline formation) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates (e.g., imine vs. enamine tautomers) during cyclization .

- Isotopic Labeling : N-labeled aniline precursors can clarify nitrogen migration pathways in propargyl cyclization reactions .

Q. How can factorial design optimize the synthesis of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine?

- Methodology :

- DOE Framework : Apply a 2 factorial design (factors: catalyst loading, temperature, solvent) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., quadratic terms for temperature) using central composite designs .

- Case Study : For analogous reactions, optimized conditions (InCl, 80°C, DMF) increased yields from 60% to 94% .

Q. What strategies resolve contradictions in biological activity data for aminoquinoline derivatives?

- Methodology :

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for antiprotozoal activity) using random-effects models to account for heterogeneity .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., pentylcyclohexyl vs. tert-butylphenyl groups) using multivariate regression .

- Confounding Factors : Control for assay variability (e.g., cell line sensitivity, incubation time) via standardized protocols .

Q. How can AI-driven tools enhance reaction design for novel quinolin-8-amine derivatives?

- Methodology :

- Reaction Path Prediction : Use quantum chemistry-based algorithms (e.g., AFIR or GRRM) to explore transition states and intermediates .

- Data Mining : Extract reaction conditions from databases (e.g., Reaxys) using natural language processing (NLP) to train predictive models .

- Case Study : ICReDD’s workflow integrates computational screening (e.g., Gibbs free energy calculations) with high-throughput experimentation .

Q. What green chemistry approaches minimize waste in the synthesis of N-((4-Pentylcyclohexyl)methyl)quinolin-8-amine?

- Methodology :

- Catalyst Recycling : Recover SnCl or InCl via aqueous extraction (pH adjustment) or membrane filtration .

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and higher biodegradability .

- Atom Economy : Prioritize one-pot syntheses (e.g., tandem cyclization-amination) to reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.